molecular formula C19H25FN4OS B4531838 (4-Fluoropiperidin-1-yl)-[5-[1-[(1-methylimidazol-2-yl)methyl]pyrrolidin-2-yl]thiophen-2-yl]methanone

(4-Fluoropiperidin-1-yl)-[5-[1-[(1-methylimidazol-2-yl)methyl]pyrrolidin-2-yl]thiophen-2-yl]methanone

Cat. No.: B4531838
M. Wt: 376.5 g/mol
InChI Key: WXBDMIXRPAZMSE-UHFFFAOYSA-N
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Description

(4-Fluoropiperidin-1-yl)-[5-[1-[(1-methylimidazol-2-yl)methyl]pyrrolidin-2-yl]thiophen-2-yl]methanone is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoropiperidin-1-yl)-[5-[1-[(1-methylimidazol-2-yl)methyl]pyrrolidin-2-yl]thiophen-2-yl]methanone typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction involving an aldehyde and an amine.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Coupling Reactions: The various rings and functional groups are then coupled together using cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound would involve scaling up the synthetic routes mentioned above, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoropiperidin-1-yl)-[5-[1-[(1-methylimidazol-2-yl)methyl]pyrrolidin-2-yl]thiophen-2-yl]methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(4-Fluoropiperidin-1-yl)-[5-[1-[(1-methylimidazol-2-yl)methyl]pyrrolidin-2-yl]thiophen-2-yl]methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (4-Fluoropiperidin-1-yl)-[5-[1-[(1-methylimidazol-2-yl)methyl]pyrrolidin-2-yl]thiophen-2-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Properties

IUPAC Name

(4-fluoropiperidin-1-yl)-[5-[1-[(1-methylimidazol-2-yl)methyl]pyrrolidin-2-yl]thiophen-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25FN4OS/c1-22-12-8-21-18(22)13-24-9-2-3-15(24)16-4-5-17(26-16)19(25)23-10-6-14(20)7-11-23/h4-5,8,12,14-15H,2-3,6-7,9-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXBDMIXRPAZMSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CN2CCCC2C3=CC=C(S3)C(=O)N4CCC(CC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-Fluoropiperidin-1-yl)-[5-[1-[(1-methylimidazol-2-yl)methyl]pyrrolidin-2-yl]thiophen-2-yl]methanone
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(4-Fluoropiperidin-1-yl)-[5-[1-[(1-methylimidazol-2-yl)methyl]pyrrolidin-2-yl]thiophen-2-yl]methanone
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(4-Fluoropiperidin-1-yl)-[5-[1-[(1-methylimidazol-2-yl)methyl]pyrrolidin-2-yl]thiophen-2-yl]methanone
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(4-Fluoropiperidin-1-yl)-[5-[1-[(1-methylimidazol-2-yl)methyl]pyrrolidin-2-yl]thiophen-2-yl]methanone
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(4-Fluoropiperidin-1-yl)-[5-[1-[(1-methylimidazol-2-yl)methyl]pyrrolidin-2-yl]thiophen-2-yl]methanone
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(4-Fluoropiperidin-1-yl)-[5-[1-[(1-methylimidazol-2-yl)methyl]pyrrolidin-2-yl]thiophen-2-yl]methanone

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